molecular formula C16H14Cl2N6 B3843532 N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]-6-(4-methylpyrazol-1-yl)pyrimidin-4-amine

N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]-6-(4-methylpyrazol-1-yl)pyrimidin-4-amine

Cat. No.: B3843532
M. Wt: 361.2 g/mol
InChI Key: LOTIFLVTDQRRNT-SSDVNMTOSA-N
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Description

N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]-6-(4-methylpyrazol-1-yl)pyrimidin-4-amine is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with a dichlorophenyl group and a methylpyrazolyl group, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]-6-(4-methylpyrazol-1-yl)pyrimidin-4-amine typically involves multiple steps. One common method includes the condensation of 3,4-dichloroacetophenone with 4-methylpyrazole in the presence of a base to form an intermediate. This intermediate is then reacted with a pyrimidine derivative under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]-6-(4-methylpyrazol-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]-6-(4-methylpyrazol-1-yl)pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]-6-(4-methylpyrazol-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may modulate these targets’ activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]-4-methylbenzenesulfonamide
  • 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Uniqueness

N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]-6-(4-methylpyrazol-1-yl)pyrimidin-4-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties compared to similar compounds .

Properties

IUPAC Name

N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]-6-(4-methylpyrazol-1-yl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N6/c1-10-7-21-24(8-10)16-6-15(19-9-20-16)23-22-11(2)12-3-4-13(17)14(18)5-12/h3-9H,1-2H3,(H,19,20,23)/b22-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOTIFLVTDQRRNT-SSDVNMTOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C2=NC=NC(=C2)NN=C(C)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(N=C1)C2=NC=NC(=C2)N/N=C(\C)/C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]-6-(4-methylpyrazol-1-yl)pyrimidin-4-amine
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N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]-6-(4-methylpyrazol-1-yl)pyrimidin-4-amine
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N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]-6-(4-methylpyrazol-1-yl)pyrimidin-4-amine
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N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]-6-(4-methylpyrazol-1-yl)pyrimidin-4-amine
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N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]-6-(4-methylpyrazol-1-yl)pyrimidin-4-amine
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N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]-6-(4-methylpyrazol-1-yl)pyrimidin-4-amine

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